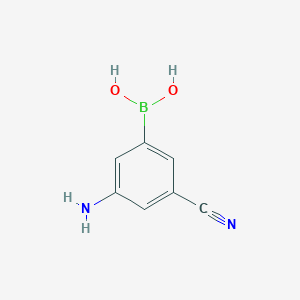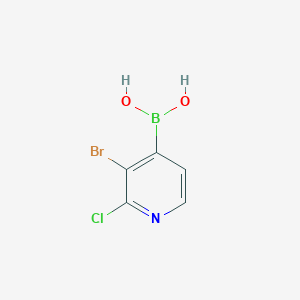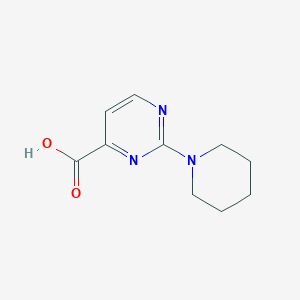
2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid
説明
The compound “2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid” is a derivative of piperidine, a six-membered heterocyclic organic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are pivotal in drug design, serving as key building blocks for various pharmaceuticals. The synthesis of these derivatives, including the one , often involves intricate intra- and intermolecular reactions. These compounds are present in over twenty classes of pharmaceuticals, indicating their broad utility in medicinal chemistry .
Development of Anticancer Agents
Piperidine moieties are integral in the structure of many anticancer drugs. They can induce apoptosis in cancer cells by modulating the release of reactive oxygen species (ROS) and affecting mitochondrial pathways. This makes them valuable for research into novel anticancer therapies .
Antimicrobial and Antifungal Applications
The structural framework of piperidine derivatives, including “2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid,” allows them to interact with microbial cell walls and inhibit growth. This property is harnessed in the development of new antimicrobial and antifungal agents .
Neuropharmacological Research
Piperidine derivatives are used in the synthesis of compounds with potential neuropharmacological applications. They are studied for their effects on neurological pathways and could lead to treatments for conditions such as Alzheimer’s disease and other cognitive disorders .
Cardiovascular Drug Development
The piperidine nucleus is explored for its role in cardiovascular drugs. Its derivatives can act as vasodilators or influence blood pressure regulation, contributing to research in hypertension and other cardiovascular conditions .
Analgesic and Anti-inflammatory Research
Due to their interaction with pain receptors and inflammatory pathways, piperidine derivatives are investigated for their analgesic and anti-inflammatory potential. This research could lead to new pain management solutions .
Targeted Protein Degradation
“2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid” can serve as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging class of therapeutics that target specific proteins for degradation, offering a novel approach to treating diseases .
Antioxidant Properties
Piperidine derivatives exhibit antioxidant properties, which are valuable in the study of oxidative stress-related diseases. They can scavenge free radicals, providing a basis for research into protective agents against oxidative damage .
特性
IUPAC Name |
2-piperidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9(15)8-4-5-11-10(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFZKSXFLHCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



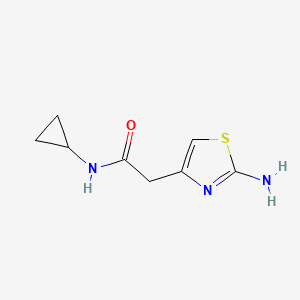

![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)
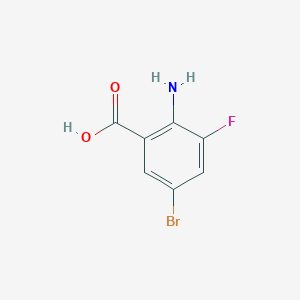
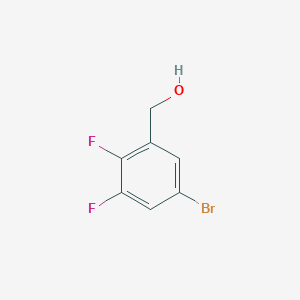
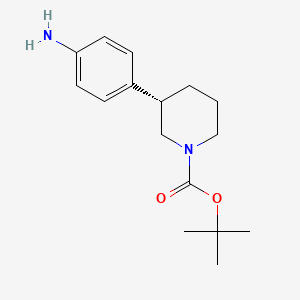
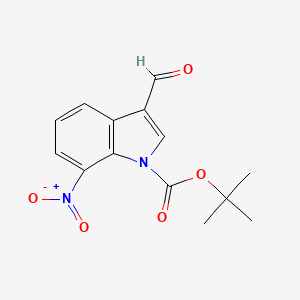
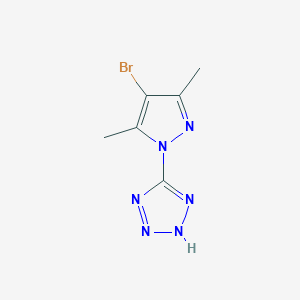


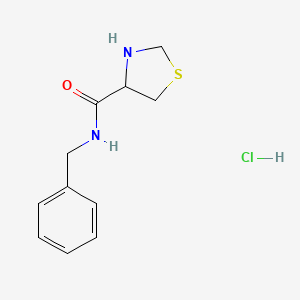
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
